ABI-011 -

ABI-011

Catalog Number: EVT-1491969
CAS Number:
Molecular Formula: C27H32F2N8
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABI-011 is a novel thiocolchicine dimer with antitubulin and topisomerase 1 inhibitor. ABI-011 significantly inhibited new microvessel formation and disrupted established microvessels even at the dose of 0.01 μg/ml. In the chicken embryonic CAM assay, ABI-011 demonstrated potent antiangiogenic activity in a concentration-dependent manner, with over 90% inhibition at 5 μg without affecting viability. ABI-011 exhibited potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo. ABI-011 was determined to be a more potent vascular disrupting antitumor agent with better therapeutic index than CA4P.
Overview

ABI-011, also known as a novel albumin-binding anticancer drug, is designed to enhance the delivery and efficacy of chemotherapeutic agents through its unique mechanism of action involving human serum albumin. This compound leverages the natural properties of albumin to improve pharmacokinetics and biodistribution, targeting tumors more effectively while minimizing systemic toxicity. ABI-011 is classified under the category of albumin-binding drugs, which utilize the inherent characteristics of albumin as a carrier to facilitate drug delivery.

Source and Classification

ABI-011 is synthesized using advanced chemical methodologies that allow for its effective binding to human serum albumin. The classification of ABI-011 falls under the domain of targeted cancer therapies, specifically focusing on drug delivery systems that exploit the physiological roles of serum albumin in the human body.

Synthesis Analysis

Methods

The synthesis of ABI-011 typically involves a series of chemical reactions that enable the conjugation of the active pharmaceutical ingredient to human serum albumin. The most common techniques include:

  • Thiol-Maleimide Click Chemistry: This method utilizes the unique thiol group present on cysteine residue 34 of human serum albumin for site-specific conjugation. This approach ensures high specificity and reproducibility without compromising the structural integrity of albumin .
  • Covalent Bonding Techniques: Other methods may involve covalent interactions utilizing amines or carboxylic acids on albumin, although these are less preferred due to potential issues with denaturation and lack of specificity .

Technical Details

The detailed synthesis process may involve:

  1. Activation of Drug Molecule: The drug is modified to introduce reactive groups that can easily interact with the thiol group on serum albumin.
  2. Conjugation Reaction: The activated drug is mixed with human serum albumin under controlled conditions to facilitate the formation of stable drug-albumin conjugates.
  3. Purification: Post-reaction, purification techniques such as dialysis or chromatography are employed to isolate ABI-011 from unreacted components.
Molecular Structure Analysis

Structure

ABI-011's molecular structure is characterized by its binding to human serum albumin, which is a heart-shaped protein composed of three main domains. The precise structure of ABI-011 itself may vary depending on the specific active agent it carries but generally retains features that promote hydrophobic interactions with albumin.

Data

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing ABI-011 include:

  • Thiol-Maleimide Reaction: This reaction allows for specific binding between the thiol group on cysteine residues in serum albumin and maleimide derivatives introduced on the drug molecule.

Technical Details

The reaction conditions typically require:

  1. pH Control: Maintaining an optimal pH (around 7.4) to ensure maximum stability and reactivity.
  2. Temperature Regulation: Reactions are often conducted at room temperature or slightly elevated temperatures to enhance reaction kinetics without causing protein denaturation.
Mechanism of Action

ABI-011 operates through a mechanism that enhances drug delivery specifically to tumor sites via passive targeting mechanisms associated with enhanced permeability and retention (EPR) effect. The process includes:

  1. Binding to Albumin: ABI-011 binds to human serum albumin in circulation, which transports it through the bloodstream.
  2. Tumor Targeting: Due to the EPR effect, increased vascular permeability in tumors allows for greater accumulation of ABI-011 at tumor sites compared to normal tissues.
  3. Release Mechanism: Once at the tumor site, ABI-011 can release its active component in response to specific microenvironmental cues (e.g., pH changes).
Physical and Chemical Properties Analysis

Physical Properties

ABI-011 is expected to exhibit:

  • High Solubility: Due to its binding with human serum albumin, enhancing its bioavailability.
  • Stability: The conjugation process improves stability against enzymatic degradation compared to free drugs.

Chemical Properties

Key chemical properties include:

  • Molecular Weight Variability: Depending on the drug component attached.
  • Hydrophobicity: Influences binding affinity and interaction with tumor cells.

Relevant data indicates that these properties contribute significantly to ABI-011's effectiveness as a therapeutic agent.

Applications

ABI-011 has significant potential applications in oncology:

  1. Targeted Cancer Therapy: Enhancing delivery and efficacy of existing chemotherapeutics by improving their pharmacokinetic profiles.
  2. Clinical Trials: Currently undergoing evaluation in clinical settings for various cancer types, demonstrating promising results in improving patient outcomes .
  3. Combination Therapies: Potential use in combination with other therapeutic modalities such as immunotherapy or radiotherapy.

Properties

Product Name

ABI-011

Molecular Formula

C27H32F2N8

Synonyms

ABI-011; ABI 011; ABI011.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.